molecular formula C6H5Br2NO3 B2488762 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide CAS No. 348635-40-5

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide

Cat. No.: B2488762
CAS No.: 348635-40-5
M. Wt: 298.918
InChI Key: FRQNVBSLIKGAKD-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide is a brominated pyridine derivative featuring hydroxyl and carboxylic acid groups at positions 3 and 2, respectively, and a bromine atom at position 3. The hydrobromide counterion enhances its solubility in polar solvents, making it a candidate for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3.BrH/c7-3-1-2-8-4(5(3)9)6(10)11;/h1-2,9H,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQNVBSLIKGAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)O)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348635-40-5
Record name 4-bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide typically involves the bromination of 3-hydroxypyridine-2-carboxylic acid. The reaction is carried out in the presence of hydrobromic acid (HBr) under controlled conditions to ensure the selective bromination at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrobromide form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and interact with receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • Target Compound: Bromine (position 4), hydroxyl (position 3), carboxylic acid (position 2), and hydrobromide counterion.
  • 2-Bromopyridine-4-carboxylic acid (CAS 66572-56-3) : Lacks the hydroxyl group, reducing hydrogen-bonding capacity. Bromine at position 2 and carboxylic acid at position 4 alter electronic distribution compared to the target compound .
  • 5-Bromopicolinic acid (5-Bromopyridine-2-carboxylic acid) : Bromine at position 5 and carboxylic acid at position 2. The absence of a hydroxyl group results in lower polarity compared to the target compound .

Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Trends
4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide C₆H₄BrNO₃·HBr ~283.91 (calc.) Not reported High in polar solvents (inferred)
2-Bromopyridine-4-carboxylic acid C₆H₄BrNO₂ 202.01 Not reported Moderate in water
5-Bromopicolinic acid C₆H₄BrNO₂ 202.01 173–175 Low in water, high in organic solvents
4-Bromopyridine hydrochloride C₅H₄BrN·HCl 194.46 ~270 (dec.) High in water

Counterion Effects

Hydrobromide salts (e.g., galantamine hydrobromide in ) generally exhibit higher water solubility than free bases but lower solubility than hydrochlorides. The amorphous nature of hydrobromide complexes, as seen in galantamine pamoate, may enhance bioavailability in drug formulations .

Biological Activity

4-Bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₆H₄BrN₃O₂
  • Molecular Weight: 202.01 g/mol
  • CAS Number: 30766-03-1
  • Melting Point: 172-174 °C
  • Boiling Point: 347.8 °C at 760 mmHg

The primary biological activity of 4-Bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide is attributed to its interaction with various molecular targets, particularly bromodomains, which are protein domains that recognize acetylated lysine residues involved in gene regulation. The compound acts as an inhibitor by binding to the acetyl-lysine recognition sites on bromodomains, thus modulating gene expression and cellular processes.

Key Biochemical Pathways Affected:

  • Gene Regulation: Inhibits genes involved in cell cycle regulation, apoptosis, and differentiation.
  • Cell Signaling: Alters cellular signaling pathways leading to changes in metabolism and cell function.

Biological Activity

  • Antiviral Activity:
    • Recent studies have highlighted the potential of this compound as an HIV integrase inhibitor. Although specific activity levels vary, some derivatives have shown promising results in inhibiting HIV replication at low micromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) .
  • Antibacterial Properties:
    • The compound exhibits moderate antibacterial activity against various strains, indicating its potential utility in developing new antibacterial agents .
  • Inhibition of Cancer Cell Proliferation:
    • In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Case Studies

Case Study 1: Antiviral Efficacy
A study focused on synthesizing pyridine derivatives for their antiviral properties found that certain modifications to the structure of 4-Bromo-3-hydroxypyridine-2-carboxylic acid enhanced its efficacy against HIV integrase. The results indicated that specific substituents significantly influenced the inhibitory activity against resistant HIV strains .

Case Study 2: Antibacterial Activity Assessment
Research evaluating the antibacterial properties of various derivatives concluded that while some compounds derived from 4-Bromo-3-hydroxypyridine exhibited moderate activity, further structural optimization could enhance their potency .

Data Table: Biological Activities Summary

Activity TypeDescriptionIC50 (µM)
AntiviralInhibition of HIV integrase0.19 - 3.7
AntibacterialModerate activity against various bacterial strainsNot specified
Cancer ProliferationInduces apoptosis in cancer cell linesNot specified

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